3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-[4-(aminomethyl)oxan-4-yl]azetidin-3-ol |
InChI |
InChI=1S/C9H18N2O2/c10-5-8(1-3-13-4-2-8)9(12)6-11-7-9/h11-12H,1-7,10H2 |
InChI Key |
MYQCIJZLPIWFBP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CN)C2(CNC2)O |
Origin of Product |
United States |
Mechanistic Investigations in the Formation and Transformation of Azetidine and Oxane Scaffolds
Reaction Mechanism Elucidation in Cyclization Reactions
The construction of the azetidine (B1206935) and oxane rings, the core components of the target structure, is primarily achieved through cyclization reactions. The elucidation of these mechanisms is critical for developing efficient synthetic routes.
Azetidine Ring Formation: A significant pathway for constructing the azetidine scaffold is the intramolecular aminolysis of epoxy amines. nih.govfrontiersin.org This method serves as a powerful alternative to traditional intramolecular SN2 reactions that use leaving groups like halogens or mesylates. frontiersin.org In this process, a nitrogen atom attacks one of the epoxide carbons, leading to the formation of the four-membered ring.
Specifically, the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to be highly effective. nih.govfrontiersin.orgfrontiersin.org The mechanism involves the activation of the epoxide by the Lewis acid catalyst, followed by a nucleophilic attack from the tethered amine. Computational studies suggest that the coordination of the lanthanum (III) catalyst to the substrate plays a crucial role in determining the regioselectivity of the ring-opening, favoring the formation of the azetidine ring over other potential products like pyrrolidines. nih.govfrontiersin.org This C3-selective aminolysis proceeds in high yields, even with substrates containing acid-sensitive functional groups. nih.govfrontiersin.org
Oxane Ring Formation: For the oxane (tetrahydropyran) scaffold, a key cyclization strategy is the silyl (B83357) enol ether Prins cyclization. nih.gov This method facilitates the diastereoselective synthesis of substituted tetrahydropyran-4-ones, which are precursors to the oxane ring. The reaction mechanism is initiated by the condensation of a hydroxy silyl enol ether with an aldehyde, activated by a Lewis acid. This step forms an oxocarbenium ion, which then undergoes cyclization. This process is notable for its ability to form new carbon-carbon and carbon-oxygen bonds while creating a quaternary center with high diastereoselectivity. nih.gov
Intramolecular Rearrangement Pathways
While direct intramolecular rearrangements of the final azetidine and oxane scaffolds are not commonly the primary synthetic step, the pathways leading to them can involve key intramolecular transformations and intermediates that rearrange.
One proposed mechanism for the formation of complex amino compounds involves a sequence of reactions that includes an intramolecular SN2 substitution. beilstein-journals.org For instance, a Cu-catalyzed aminochlorination of an α,β-unsaturated ester can generate an anti-chloroamine intermediate. This intermediate then undergoes an intramolecular SN2 reaction, aided by a base, to form a highly reactive aziridine (B145994) intermediate. This three-membered ring does not rearrange in the classical sense but is subsequently opened by a nucleophile in a second SN2 reaction, which dictates the final stereochemistry. The entire sequence demonstrates how transient, strained intermediates formed via intramolecular processes can direct the synthetic outcome. beilstein-journals.org
Stereochemical Control and Diastereoselective Synthesis
Achieving precise stereochemical control is paramount in the synthesis of complex molecules like 3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol.
In the synthesis of the azetidine ring via aminolysis of epoxy amines, stereocontrol originates from the stereochemistry of the starting epoxide. The use of a cis-epoxy amine as a substrate leads specifically to the formation of the azetidine product, whereas the corresponding trans-isomer yields a pyrrolidine (B122466) ring through a different cyclization mode (anti-Baldwin 5-endo-tet). nih.gov This demonstrates that the substrate geometry is the determining factor for the regioselectivity and the ultimate structure of the heterocyclic product. nih.govfrontiersin.org
For the oxane ring, the silyl enol ether Prins cyclization provides excellent diastereoselectivity in forming cis-2,6-disubstituted tetrahydropyran-4-ones. nih.gov The reaction conditions, including the choice of Lewis acid and temperature, can be optimized to achieve high diastereomeric ratios (dr), often greater than 95:5. This stereocontrol is crucial for establishing the relative configuration of substituents on the oxane ring. nih.gov
Similarly, stereoselectivity is a key feature in the one-pot synthesis of α,β-diamino esters, where an aziridine intermediate is formed and subsequently opened. The SN2 nucleophilic attack on the aziridine proceeds with a complete inversion of geometry, resulting in the formation of only the anti-isomer with excellent stereoselectivity (anti:syn >99:1). beilstein-journals.org
Table 1: Examples of Stereoselective Reactions in Scaffold Synthesis
| Reaction Type | Scaffold | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| Intramolecular Aminolysis | Azetidine | Use of cis-3,4-epoxy amine substrate | High regioselectivity for azetidine formation | nih.gov, frontiersin.org |
| Silyl Enol Ether Prins Cyclization | Oxane (Tetrahydropyran-4-one) | Lewis acid-promoted cyclization | High diastereoselectivity (>95:5 dr) for cis-isomers | nih.gov |
| Aziridination / Ring-Opening | Acyclic Precursor | Intermolecular SN2 ring-opening of aziridine intermediate | Excellent stereoselectivity (anti:syn >99:1) | beilstein-journals.org |
Role of Catalysis in Mechanistic Pathways
Catalysis is fundamental to enabling and controlling the mechanistic pathways for azetidine and oxane synthesis, often improving yield, selectivity, and reaction conditions.
Lewis Acid Catalysis: Lewis acids are prominent catalysts in the formation of both scaffolds. Lanthanoid (III) trifluoromethanesulfonates, particularly La(OTf)3, are excellent catalysts for the intramolecular aminolysis of epoxides to form azetidines. nih.govfrontiersin.orgelsevierpure.com The challenge in such reactions is that the basicity of the amine nucleophile can quench the acid catalyst. nih.govfrontiersin.org However, Ln(OTf)3 effectively activates the epoxide for nucleophilic attack without being completely neutralized by the amine, allowing the reaction to proceed catalytically. nih.govfrontiersin.org For the formation of the oxane ring, Lewis acids like BF3·OEt2 are essential for promoting the silyl enol ether Prins cyclization by activating the aldehyde component. nih.gov
Transition Metal Catalysis: Transition metals also play a crucial role. Palladium(II) catalysts have been used for the intramolecular γ-C(sp³)–H amination to synthesize functionalized azetidines. rsc.org This mechanism involves a Pd(IV) intermediate and reductive elimination to form the azetidine ring. Furthermore, copper(II) trifluoromethanesulfonate (B1224126) has been employed to catalyze the aminohalogenation of α,β-unsaturated esters, which is the initial step in a sequence leading to acyclic diamino esters via an aziridine intermediate. beilstein-journals.org
Table 2: Catalysts in Azetidine and Oxane Scaffold Synthesis
| Catalyst | Reaction Type | Scaffold | Role of Catalyst | Reference |
|---|---|---|---|---|
| La(OTf)3 | Intramolecular Aminolysis | Azetidine | Activates epoxide for regioselective ring-opening | nih.gov, frontiersin.org, frontiersin.org |
| BF3·OEt2 | Silyl Enol Ether Prins Cyclization | Oxane | Activates aldehyde for condensation and cyclization | nih.gov |
| Pd(II) complexes | Intramolecular C-H Amination | Azetidine | Promotes C-N bond formation via a Pd(IV) intermediate | rsc.org |
| Cu(OTf)2 | Aminohalogenation | Acyclic Precursor | Catalyzes the addition of a nitrogen and halogen across a double bond | beilstein-journals.org |
Computational Chemistry and Theoretical Studies on 3 4 Aminomethyl Oxan 4 Yl Azetidin 3 Ol and Analogues
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. rsc.orggsconlinepress.com This approach offers a good balance between computational cost and accuracy, making it suitable for molecules of the size of 3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol.
DFT calculations can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the most stable three-dimensional structure. For instance, a typical DFT study using a functional like B3LYP with a basis set such as 6-31G(d) would provide the equilibrium geometry of the azetidine (B1206935) and oxane rings. researchgate.net Furthermore, DFT is used to calculate various electronic properties, including molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, crucial for predicting non-covalent interactions. Other parameters like ionization potential, electron affinity, electronegativity, and chemical hardness can also be derived, offering insights into the molecule's reactivity. gsconlinepress.comnih.gov
Table 1: Illustrative DFT-Calculated Properties for an Azetidine Analogue This table presents hypothetical data for a representative azetidine derivative, calculated at the B3LYP/6-31G(d) level of theory, to illustrate typical computational outputs.
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | -550.123 | Hartree |
| Dipole Moment | 3.45 | Debye |
| Ionization Potential | 8.12 | eV |
| Electron Affinity | 0.54 | eV |
| Electronegativity (χ) | 4.33 | eV |
| Global Hardness (η) | 3.79 | eV |
The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
Table 2: Frontier Molecular Orbital Energies for an Azetidine Analogue This table provides example data for HOMO, LUMO, and the energy gap for a model azetidine-containing compound.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | 1.27 |
| HOMO-LUMO Gap (ΔE) | 8.12 |
Conformational Analysis and Energy Landscapes
The spirocyclic nature of this compound, where the azetidine and oxane rings share a single carbon atom, introduces significant conformational rigidity. nih.gov However, both the four-membered azetidine ring and the six-membered oxane ring can still adopt various conformations. The oxane ring, for instance, typically exists in a chair conformation to minimize steric strain, but boat and twist-boat conformations are also possible.
Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local minima) and the energy barriers for interconversion between them (transition states). Methods like molecular mechanics or DFT can be used to calculate the relative energies of different conformers. The results of such an analysis for this compound would reveal the preferred three-dimensional shape of the molecule and the flexibility of its ring systems. This information is crucial for understanding how the molecule might interact with biological targets or other molecules. rsc.org
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the entire course of a chemical reaction, providing a detailed picture of the mechanism. rsc.org For this compound, this could involve modeling reactions such as the ring-opening of the strained azetidine ring, which is a known reaction for this class of compounds. acs.orgbeilstein-journals.org
By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Identifying the geometry and energy of the transition state is a key goal of reaction pathway modeling. acs.org For example, modeling the nucleophilic attack on one of the carbon atoms of the azetidine ring would involve locating the transition state structure for this process, which would provide insights into the reaction's feasibility and kinetics. Such studies have been performed on azetidine systems to understand their reactivity. beilstein-journals.orgresearchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and intermolecular interactions in a simulated environment. nih.govnih.gov
For this compound, an MD simulation could be performed with the molecule solvated in a box of water molecules to mimic physiological conditions. The simulation would track the trajectory of every atom, revealing how the molecule moves, rotates, and changes its conformation. This can provide insights into the molecule's flexibility, the stability of intramolecular hydrogen bonds, and how it interacts with the surrounding solvent molecules. Such simulations are particularly useful for understanding the behavior of potential drug candidates in a biological environment. tandfonline.comnih.gov
Synthetic Utility and Applications As a Building Block in Complex Organic Molecule Synthesis
Incorporation into Diverse Heterocyclic Systems
The bifunctional nature of 3-[4-(Aminomethyl)oxan-4-yl]azetidin-3-ol makes it an adept precursor for the synthesis of a wide array of more complex heterocyclic systems. The primary aminomethyl group and the secondary azetidine (B1206935) nitrogen can serve as nucleophiles in various cyclization and condensation reactions. Spiro-heterocycles are of particular interest in medicinal chemistry due to their promising biological activities. nih.govresearchgate.netrsc.org
The azetidine ring itself is a valuable synthon, and its incorporation into spirocyclic frameworks has been exploited to generate novel chemical entities. nih.gov For example, related spirocyclic azetidines have been used as the foundation for synthesizing complex fused systems, such as 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s, which have shown potent activity against Mycobacterium tuberculosis. mdpi.com The synthesis of such complex molecules often involves multi-step sequences where the foundational spirocyclic amine is elaborated upon. Similarly, the pyran ring, another key component of the target molecule, is a common motif in biologically active compounds, and various synthetic methods exist for its incorporation into fused systems like pyrano[2,3-b]pyridines. ekb.eg
The general strategy for incorporating a building block like this compound involves leveraging its reactive sites. The primary amine can be used to form amides, sulfonamides, or imines, which can then undergo intramolecular reactions to form new rings. The secondary amine of the azetidine ring can be acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions to attach larger, more complex heterocyclic fragments.
Table 1: Potential Heterocyclic Systems from Spiro[azetidine-3,4'-pyran] Scaffolds
| Precursor Functional Group | Reaction Type | Resulting Heterocyclic System (Example) |
| Primary Amine / Azetidine N-H | Condensation with dicarbonyls | Fused Pyrazines or Diazepines |
| Primary Amine | Acylation followed by cyclization | Fused Pyrimidones or Imidazoles |
| Azetidine N-H | Reaction with α,β-unsaturated esters | Michael addition products leading to bicyclic systems |
| Primary Amine / Tertiary Alcohol | Intramolecular cyclization | Fused Oxazines or Oxazepines |
Development of Scaffolds for Chemical Space Exploration
The exploration of novel chemical space is a primary objective in drug discovery. Scaffolds that provide three-dimensional diversity are particularly valuable as they allow for the creation of molecules that differ significantly from the typically flat, aromatic compounds that have historically dominated screening libraries. Spirocyclic scaffolds are excellent tools for this purpose due to their intrinsic three-dimensionality and rigidity. mdpi.com
The spiro[azetidine-3,4'-pyran] core of this compound offers a fixed, well-defined spatial arrangement of its functional groups, which can be used as vectors to explore the surrounding chemical space. By systematically modifying these functional groups, chemists can generate a library of compounds with diverse properties and shapes based on a single, structurally unique core. The introduction of spirocyclic azetidines into lead compounds has also been noted as an effective strategy to mitigate early drug clearance, as these non-natural scaffolds are often poorly recognized by metabolic enzymes. enamine.net The synthesis and diversification of densely functionalized azetidine ring systems can lead to a wide variety of fused, bridged, and spirocyclic systems for generating lead-like molecules. nih.gov
Role in Fragment-Based Synthesis
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small molecules, or "fragments," for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules. With a molecular weight of approximately 186.24 g/mol , this compound fits within the typical size range for a fragment.
Its key advantage in an FBDD context is its rigid spirocyclic core, which presents well-defined vectors for chemical elaboration. The primary amine, secondary amine, and tertiary alcohol provide distinct points for linking to other fragments or for growing the molecule into an unoccupied pocket of a target's binding site. The structural complexity and three-dimensionality of this fragment offer a more sophisticated starting point than simpler, flatter fragments, potentially leading to leads with better physicochemical properties and novelty.
Functional Group Interconversions and Derivatization Strategies
The synthetic utility of this compound is largely defined by the reactivity of its three principal functional groups. These sites allow for a multitude of functional group interconversions and derivatization strategies to create analogues for structure-activity relationship (SAR) studies. Chemical derivatization is a common technique used to modify compounds to enhance their properties. greyhoundchrom.com
Primary Amine (-CH₂NH₂): This group is highly versatile. It can be readily acylated with acid chlorides or activated carboxylic acids to form amides, sulfonylated with sulfonyl chlorides to produce sulfonamides, or reductively aminated with aldehydes and ketones to yield secondary or tertiary amines.
Secondary Amine (Azetidine N-H): The azetidine nitrogen can undergo similar reactions to the primary amine, including N-alkylation and N-acylation. Its distinct chemical environment allows for selective derivatization, potentially with orthogonal protecting groups, enabling precise control over the synthetic sequence.
Tertiary Alcohol (-OH): While tertiary alcohols are generally less reactive than primary or secondary alcohols, they can be derivatized under specific conditions. For example, they can be converted to ethers or esters, or potentially used to direct metallation at an adjacent position. The presence of this group also introduces a key hydrogen bond donor feature.
These derivatization strategies allow for the systematic modification of the building block's polarity, lipophilicity, and hydrogen bonding potential, which are critical parameters in medicinal chemistry. nih.gov
Table 2: Derivatization Strategies for this compound
| Functional Group | Reagent Type | Product Functional Group |
| Primary Amine | Acyl Chloride (R-COCl) | Amide |
| Primary Amine | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |
| Primary Amine | Aldehyde (R-CHO), NaBH(OAc)₃ | Secondary Amine |
| Secondary Amine (Azetidine) | Alkyl Halide (R-X) | Tertiary Amine |
| Secondary Amine (Azetidine) | Aryl Halide, Pd Catalyst | N-Aryl Azetidine |
| Tertiary Alcohol | NaH, Alkyl Halide (R-X) | Ether |
Design of Targeted Libraries for Academic Investigation
Building blocks like this compound are instrumental in the design and synthesis of targeted chemical libraries for biological screening. Diversity-oriented synthesis aims to create collections of structurally diverse molecules to probe biological function. nih.gov By using a complex, three-dimensional core scaffold, libraries can be generated that explore regions of chemical space inaccessible with simpler starting materials.
A typical workflow would involve parallel synthesis, where the spirocyclic core is reacted with a diverse set of reagents to modify one or more of its functional groups. For instance, the primary amine could be acylated with a library of diverse carboxylic acids, while the azetidine nitrogen is alkylated with a separate library of alkyl halides. This combinatorial approach can rapidly generate hundreds or thousands of unique compounds. nih.gov
These libraries can be designed to target specific protein families, such as kinases or G-protein coupled receptors, where the 3D presentation of pharmacophoric features is critical for activity. For example, libraries of pyran-containing analogues have been synthesized and screened for antimicrobial and antitumor properties. nih.gov The resulting compounds from such a library built upon the this compound scaffold would possess significant structural novelty, increasing the likelihood of identifying unique biological activities and patentable chemical matter.
Future Directions and Emerging Research Avenues in Azetidine and Oxane Chemistry
Development of Novel Stereoselective Synthetic Methods
The precise control of stereochemistry is paramount in modern drug discovery and materials science. For scaffolds like the spiro[azetidine-3,4'-oxane], achieving high levels of stereoselectivity is a significant challenge that chemists are actively addressing.
Recent progress in the stereoselective synthesis of highly substituted azetidines has showcased the power of various catalytic systems. For instance, copper-catalyzed asymmetric cascade reactions have been employed to construct densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with excellent enantioselectivity. nih.gov This approach, which combines a Kinugasa reaction with an aryl C-C coupling, could potentially be adapted for the synthesis of spiro[azetidine-3,4'-oxane] systems. Furthermore, organocatalytic methods are emerging as a powerful tool for the enantioselective synthesis of molecules containing a stereogenic quaternary center at the 3-position of a pyrrolidine (B122466) ring, a strategy that could be extrapolated to azetidine (B1206935) synthesis. rsc.org
On the oxane side, stereocontrolled synthesis of substituted tetrahydropyrans often relies on well-established methodologies such as the Prins cyclization. However, the development of new catalytic systems that can achieve high diastereoselectivity and enantioselectivity in the formation of 4,4-disubstituted oxanes remains an active area of research.
Future research will likely focus on the development of novel chiral catalysts, including transition metal complexes and organocatalysts, that can enable the stereoselective construction of the spiro[azetidine-3,4'-oxane] core. The use of chiral auxiliaries and substrate-controlled diastereoselective reactions will also continue to be important strategies.
Advancements in High-Throughput Synthesis and Screening for Academic Purposes
High-throughput synthesis (HTS) and screening have become indispensable tools in both industrial and academic settings for the rapid discovery of new bioactive compounds and materials. nih.govrsc.org The application of these techniques to complex scaffolds like spirocyclic amines is a growing trend.
For academic research, the development of automated and modular synthetic platforms allows for the rapid generation of libraries of structurally diverse compounds. nih.gov For instance, automated continuous flow synthesis has been successfully applied to the preparation of spirocyclic tetrahydronaphthyridines from simple primary alkylamines. nih.gov This technology could be adapted for the parallel synthesis of a library of derivatives based on the 3-[4-(aminomethyl)oxan-4-yl]azetidin-3-ol core, enabling the exploration of structure-activity relationships.
High-throughput screening of these compound libraries against various biological targets can then identify promising lead compounds for further development. Academic screening centers are increasingly equipped with the necessary infrastructure to perform such screens, covering a wide range of assays from biochemical to cell-based formats. nih.govmdpi.com The integration of HTS with diversity-oriented synthesis of complex scaffolds like spirocyclic amines will undoubtedly accelerate the pace of academic drug discovery. acs.org
Integration of Machine Learning in Retrosynthetic Analysis
The design of efficient synthetic routes for complex molecules is a significant intellectual challenge. In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools to assist chemists in this endeavor. nih.govengineering.org.cnnih.goviscientific.orgresearchgate.netmit.edunih.gov
Retrosynthesis prediction software, powered by sophisticated algorithms, can analyze a target molecule and propose a series of chemical transformations to break it down into simpler, commercially available starting materials. These programs are trained on vast databases of known chemical reactions and can often identify novel and non-intuitive synthetic pathways.
Exploration of Azetidine and Oxane Hybrid Structures in Materials Science (excluding properties)
The unique three-dimensional and rigid nature of spirocyclic scaffolds makes them attractive building blocks for the development of novel materials. While the specific application of azetidine-oxane hybrid structures in materials science is not yet well-documented, the individual components suggest significant potential.
Polymers containing azetidine rings are known, and their synthesis often involves the ring-opening polymerization of azetidine monomers. These polymers can exhibit interesting properties and have been explored for various applications. Similarly, oxane-containing polymers are prevalent and can be synthesized through various polymerization techniques.
The incorporation of a rigid spiro[azetidine-3,4'-oxane] unit into a polymer backbone could lead to materials with unique conformational properties. The synthesis of such polymers could be achieved by designing monomers that contain the pre-formed spirocyclic core and then subjecting them to polymerization. Future research in this area will likely focus on the design and synthesis of such novel monomers and the exploration of their polymerization behavior to create new classes of advanced materials.
Investigation of Organocatalytic and Biocatalytic Transformations of Analogues
Organocatalysis and biocatalysis offer green and efficient alternatives to traditional metal-based catalysis for the synthesis of chiral molecules. The application of these methodologies to the synthesis and transformation of azetidine and oxane derivatives is a burgeoning field of research.
Organocatalytic asymmetric synthesis has been successfully applied to the preparation of various chiral amines and alcohols. rsc.orgmdpi.comnih.gov For instance, chiral bifunctional squaramide catalysts have been used for the asymmetric [3+3] cyclization to produce enantioenriched aza-spirooxindoles. nih.gov Such strategies could be adapted for the enantioselective synthesis of 3-hydroxy-3-spiro-azetidines.
Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity. The kinetic resolution of racemic alcohols and amines is a common application of biocatalysis. beilstein-journals.orgamanote.comnih.govnih.govresearchgate.net For example, lipases can be used for the enantioselective acylation of racemic alcohols, allowing for the separation of enantiomers. This approach could be applied to the kinetic resolution of racemic 3-hydroxy-3-spiro-azetidines or related intermediates. Furthermore, the desymmetrization of prochiral or meso compounds using enzymes is a powerful strategy for generating chirality. While specific examples for 4,4-disubstituted oxanes are limited, this approach holds great promise for the future.
Future research will undoubtedly focus on the discovery and engineering of new organocatalysts and enzymes with tailored activities for the stereoselective synthesis and transformation of complex heterocyclic systems like the spiro[azetidine-3,4'-oxane] scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
